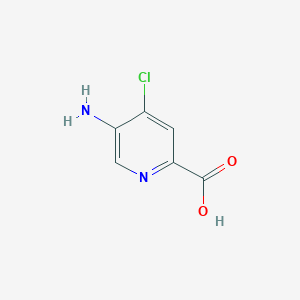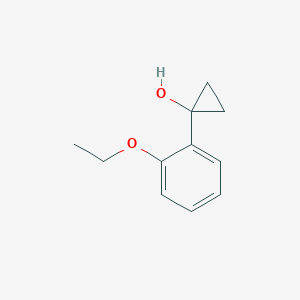
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety, with a trifluoroacetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate typically involves the reaction of pyrrolidine derivatives with benzonitrile under specific conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of nitrile groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of pyrrolidin-2-ones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological pathways and targets .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This compound can bind to enantioselective proteins, influencing their biological activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine used in medicinal chemistry.
Uniqueness: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives. This makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C13H13F3N2O2 |
|---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylbenzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H12N2.C2HF3O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;3-2(4,5)1(6)7/h1-3,6,11,13H,4-5,8H2;(H,6,7) |
InChI Key |
CCMNEOUJVAKPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC(=C2)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
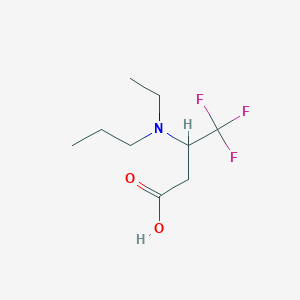
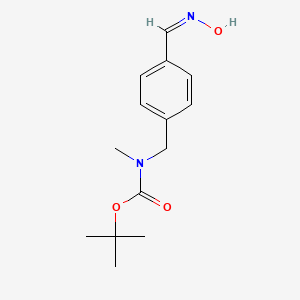


![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)



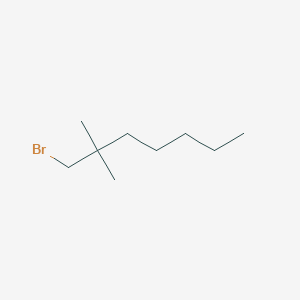

![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
